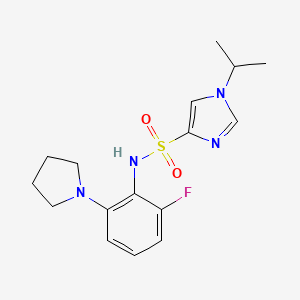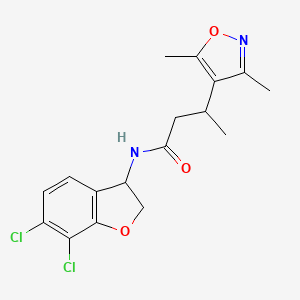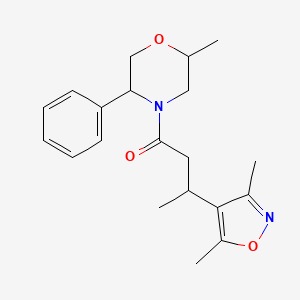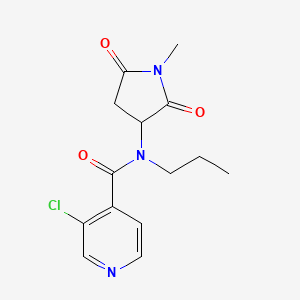![molecular formula C19H26N4O2S B7051368 2-tert-butyl-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7051368.png)
2-tert-butyl-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]-1,3-thiazole-5-carboxamide is a novel organic compound that has garnered attention in various fields due to its unique chemical structure and promising applications. This compound consists of a 1,3-thiazole ring, a pyridine moiety, and a piperidine substituent, making it a versatile candidate for both research and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]-1,3-thiazole-5-carboxamide typically involves a multistep process:
Formation of 1,3-thiazole core: This is achieved through cyclization reactions involving α-halocarbonyl compounds and thiourea.
Introduction of the pyridine group: Utilizing nucleophilic aromatic substitution, pyridine derivatives are incorporated into the thiazole core.
Attachment of the piperidine substituent: A subsequent alkylation reaction introduces the 1-methylpiperidin-4-yl moiety.
Industrial Production Methods: For large-scale production, optimizing reaction conditions to maximize yield and purity is crucial. This involves fine-tuning parameters such as temperature, solvent choice, and reaction time. Techniques like continuous flow chemistry can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound may undergo oxidative processes, altering its electronic configuration and potentially forming N-oxides.
Reduction: Reductive reactions can modify the piperidine ring or other functional groups, leading to a variety of reduced derivatives.
Substitution: Both nucleophilic and electrophilic substitutions are possible, allowing for the introduction or replacement of substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Commonly uses hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Depending on the site, could involve halogenating agents like bromine or chlorine.
Major Products: The primary products from these reactions are typically modified versions of the original compound, such as N-oxide derivatives or reduced piperidine rings.
Scientific Research Applications
Chemistry: This compound serves as a building block for synthesizing more complex molecules in organic chemistry, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: In the realm of medicinal chemistry, it has shown potential as a pharmacophore in drug design, exhibiting biological activity that could be harnessed for therapeutic applications. It's studied for its interaction with various biological targets, including receptors and enzymes.
Industry: Industrially, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science, where its structural features contribute to desired physical and chemical properties.
Mechanism of Action
The compound's mechanism of action is multifaceted:
Molecular Targets: It interacts with specific receptors, enzymes, and ion channels, modulating their activity.
Pathways: It influences various biochemical pathways, including signal transduction and metabolic pathways, affecting cellular functions.
Comparison with Similar Compounds
2-tert-butyl-N-[6-(1-methylpiperidin-4-yl)oxypyridin-2-yl]-1,3-thiazole-4-carboxamide
2-tert-butyl-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]-1,3-thiazole-5-sulfonamide
Uniqueness: Compared to its analogs, 2-tert-butyl-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]-1,3-thiazole-5-carboxamide stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness often translates into improved efficacy, selectivity, or stability in its applications.
Conclusion
This compound is a compound of significant interest across various scientific and industrial fields. Its complex structure and versatile reactivity open doors to numerous applications, making it a valuable subject for further research and development.
Properties
IUPAC Name |
2-tert-butyl-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-19(2,3)18-21-12-15(26-18)17(24)22-13-5-6-16(20-11-13)25-14-7-9-23(4)10-8-14/h5-6,11-12,14H,7-10H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDYKXYROYUMSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(S1)C(=O)NC2=CN=C(C=C2)OC3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1-methyl-3-(pyridin-2-ylmethyl)urea](/img/structure/B7051286.png)
![1-[5-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]thiophen-2-yl]ethanone](/img/structure/B7051299.png)



![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-oxopiperidine-4-carboxamide](/img/structure/B7051318.png)

![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-N-propylacetamide](/img/structure/B7051334.png)
![N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-methyl-3-pyrazol-1-ylpropanamide](/img/structure/B7051354.png)
![[3-(3-chlorophenyl)-3-fluoropyrrolidin-1-yl]-(1H-indazol-7-yl)methanone](/img/structure/B7051358.png)
![2,5-dimethyl-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]benzamide](/img/structure/B7051375.png)
![N-(4-propan-2-ylphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7051382.png)
![3,5-dimethyl-N-propan-2-yl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7051386.png)
![1-[2-(2-Methyl-2,3-dihydroindol-1-yl)ethyl]-3-[1-(2-methylpropanoyl)piperidin-4-yl]urea](/img/structure/B7051394.png)
